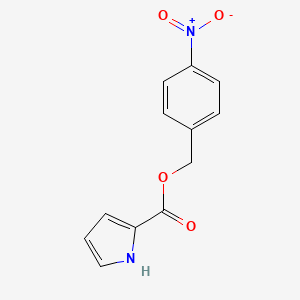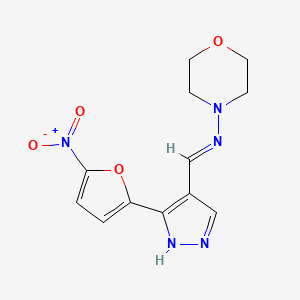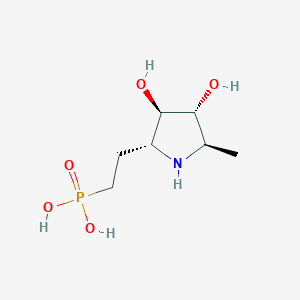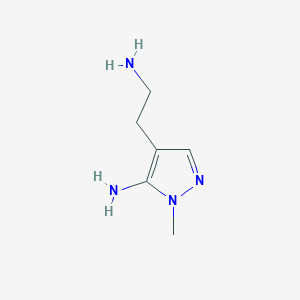
(E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a benzofuran core with a styryl group and multiple methoxy groups, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield fully saturated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antioxidant, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of methoxy groups and the styryl moiety may enhance its ability to interact with these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-6-styrylbenzofuran-4-ol: Lacks the methoxy groups, which may result in different chemical and biological properties.
(E)-6-(3,4-dimethoxystyryl)benzofuran-4-ol: Similar structure but with fewer methoxy groups, potentially leading to different reactivity and activity.
(E)-6-(3,4,5-trimethoxystyryl)benzofuran: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Uniqueness
(E)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol is unique due to the presence of both the hydroxyl group and multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-ol |
InChI |
InChI=1S/C19H18O5/c1-21-17-10-13(11-18(22-2)19(17)23-3)5-4-12-8-15(20)14-6-7-24-16(14)9-12/h4-11,20H,1-3H3/b5-4+ |
InChI Key |
CKGOZQOFJSRSSW-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C3C=COC3=C2)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C=COC3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


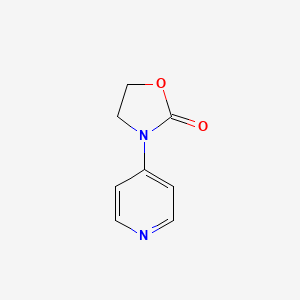
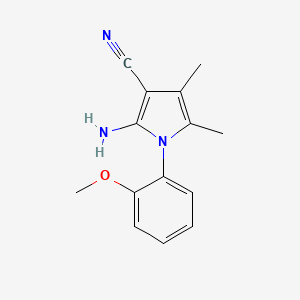
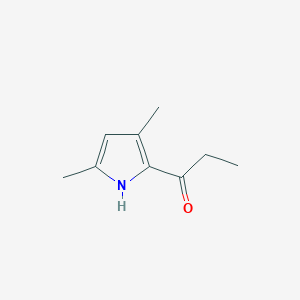
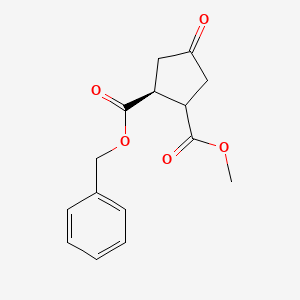
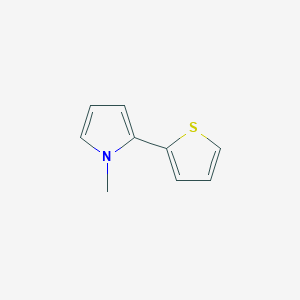
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
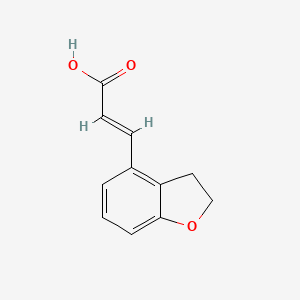
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)
